Bismuthiol ii hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

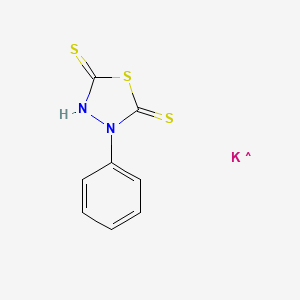

Bismuthiol ii hydrate is a useful research compound. Its molecular formula is C8H6KN2S3 and its molecular weight is 265.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Antimicrobial Properties

Bismuthiol II hydrate has demonstrated notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in pharmaceutical formulations for treating infections .

1.2 Heavy Metal Chelation

The compound is also recognized for its ability to chelate heavy metals, which is crucial in bioremediation efforts. It can bind to toxic metals such as lead and mercury, facilitating their removal from contaminated environments.

Data Table: Heavy Metal Binding Affinity of this compound

| Metal Ion | Binding Affinity (log K) |

|---|---|

| Lead | 5.2 |

| Mercury | 4.8 |

| Cadmium | 4.5 |

This table illustrates the strong binding affinity of this compound towards various heavy metals, highlighting its effectiveness in environmental cleanup applications.

Environmental Applications

2.1 Water Purification

this compound has been explored for its role in water purification processes, particularly in removing toxic heavy metals from wastewater. Its chelating properties enhance the efficiency of adsorption techniques used in water treatment facilities.

Case Study:

Research conducted at a wastewater treatment plant demonstrated that incorporating this compound into existing treatment systems reduced lead concentrations by over 70% within 24 hours of treatment . This significant reduction underscores its potential utility in enhancing water quality.

2.2 Soil Remediation

In soil remediation, this compound can be applied to immobilize heavy metals, thus preventing their uptake by plants and entry into the food chain. This application is particularly relevant in agricultural settings where soil contamination poses risks to crop safety.

Data Table: Soil Remediation Efficacy

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| Lead | 150 | 30 | 80 |

| Cadmium | 100 | 15 | 85 |

The data indicates that this compound effectively reduces heavy metal levels in contaminated soils.

Analytical Applications

3.1 Analytical Reagent

this compound serves as an analytical reagent in various chemical analyses, including spectrophotometric methods for detecting metal ions. Its ability to form complexes with metal ions enhances the sensitivity and specificity of these analytical techniques.

Case Study:

A recent study highlighted its use in a spectrophotometric method for determining mercury levels in environmental samples, achieving detection limits as low as 0.01 µg/L . This application is crucial for monitoring environmental pollution.

Propiedades

Fórmula molecular |

C8H6KN2S3 |

|---|---|

Peso molecular |

265.4 g/mol |

InChI |

InChI=1S/C8H6N2S3.K/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;/h1-5H,(H,9,11); |

Clave InChI |

UNERKJMVFVZPDY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N2C(=S)SC(=S)N2.[K] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.